Isoloratadine

Vue d'ensemble

Description

Loratadine is a second-generation, non-sedating antihistamine used for the relief of allergic rhinitis symptoms . It is used to treat allergy symptoms, including runny or stuffy nose, sneezing, watery eyes, and itching of the eyes, nose, or throat .

Synthesis Analysis

Loratadine is a commonly used selective non-sedating antihistaminic drug. Desloratadine is the active metabolite of loratadine and, in addition, a potential impurity in loratadine bulk powder .

Molecular Structure Analysis

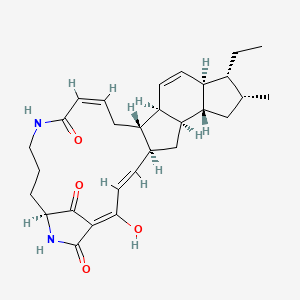

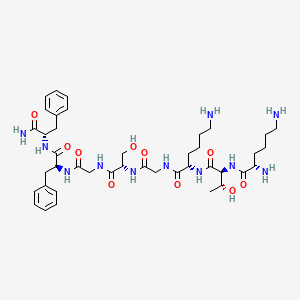

The loratadine molecule contains a total of 53 bonds. There are 30 non-H bonds, 14 multiple bonds, 2 rotatable bonds, 2 double bonds, 12 aromatic bonds, 3 six-membered rings, 1 seven-membered ring, 2 eleven-membered rings, 1 (thio-) carbamate (aliphatic), and 1 Pyridine .

Chemical Reactions Analysis

Loratadine intervenes by blocking the binding of histamine, effectively halting the allergic reaction . The oxidation is likely to occur in the piperidine and cycloheptane rings .

Physical And Chemical Properties Analysis

Both Loratadine and Desloratadine bulk powders are phase pure and stable under compaction. The superior tabletability of Loratadine is attributed to both larger bonding area (BA) and higher interparticle bonding strength (BS). The larger BA of Loratadine results from its experimentally established higher plasticity, which is explained by the presence of more densely packed molecular layers with smooth surface topology .

Applications De Recherche Scientifique

Chronic Idiopathic Urticaria Treatment : Desloratadine is effective and well-tolerated for treating chronic idiopathic urticaria, providing significant relief for patients (Augustin & Ehrle, 2009).

Allergic Rhinitis Management : A meta-analysis showed that desloratadine significantly reduces total symptoms and nasal symptoms in allergic rhinitis, improving nasal airflow and reducing inflammatory markers (Canonica et al., 2007).

Anti-inflammatory Properties : Desloratadine exhibits anti-inflammatory properties beyond histamine H1-receptor antagonism, affecting both IgE-dependent and -independent pathways (Schroeder et al., 2001).

Dental Applications : Desloratadine, combined with azithromycin and isotretinoin, significantly improves severe acne lesions and minimizes adverse drug reactions, indicating its potential in dermatological treatments (Dhaher & Jasim, 2018).

Pharmacologic Profile : Desloratadine's pharmacologic profile offers benefits like high histamine H1-receptor binding potency, selectivity, and a long half-life, allowing once-daily dosing. It also shows novel anti-allergic and anti-inflammatory effects (Henz, 2001).

Clinical Efficacy in Allergic Conditions : Desloratadine is effective in managing a range of allergic conditions, including seasonal allergic rhinitis, perennial allergic rhinitis, and chronic idiopathic urticaria, with a favorable safety and tolerability profile (Forough et al., 2021).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

ethyl 4-(13-chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-yl)-3,6-dihydro-2H-pyridine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23ClN2O2/c1-2-27-22(26)25-12-9-15(10-13-25)20-19-8-7-18(23)14-17(19)6-5-16-4-3-11-24-21(16)20/h3-4,7-9,11,14,20H,2,5-6,10,12-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZORGYPXITGWTSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCC(=CC1)C2C3=C(CCC4=C2N=CC=C4)C=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201317664 | |

| Record name | Isoloratadine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201317664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Isoloratadine | |

CAS RN |

170727-59-0 | |

| Record name | Isoloratadine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=170727-59-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isoloratadine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0170727590 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isoloratadine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201317664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ISOLORATADINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YK67152G1K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4,4'-[1-[3-(1-Azacyclotridecane-1-yl)propyl]-1H-pyrrole-3,4-diyl]bis(6-nitrocatechol)](/img/structure/B608056.png)

![1-[2-[bis(2-methylpropyl)amino]-5-[2-(2H-tetrazol-5-yl)phenyl]phenyl]-3-(4-methylphenyl)urea](/img/structure/B608059.png)

![N2-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-N4-(4-fluorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine](/img/structure/B608067.png)

![Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid [3-(5-chloro-2-difluoromethoxy-phenyl)-1-(2-{4-[(2-cyano-ethyl)-methyl-amino]-piperidin-1-yl}-2-oxo-ethyl)-1H-pyrazol-4-yl]-amide](/img/structure/B608068.png)